molecular formula C24H25N5O5 B13110241 (S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide

(S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide

Katalognummer: B13110241
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: HDKNFGXXICARMU-VXKWHMMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, amino, and hydroxyindole groups, which contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as protected amino acids and indole derivatives. These intermediates are then coupled using peptide bond-forming reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC). Reaction conditions are carefully controlled to maintain the stereochemistry and functional group integrity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyindole groups can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like DCC (dicyclohexylcarbodiimide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyindole groups can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to its biological activity.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Wirkmechanismus

The mechanism of action of (S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)butanamide: Similar structure with a butanamide group instead of propanamide.

    (S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)pentanamide: Similar structure with a pentanamide group instead of propanamide.

Uniqueness

The uniqueness of (S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C24H25N5O5

Molekulargewicht

463.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoyl]amino]-3-(5-hydroxy-1H-indol-3-yl)propanamide

InChI

InChI=1S/C24H25N5O5/c1-12(30)28-22(7-14-11-27-20-5-3-16(32)9-18(14)20)24(34)29-21(23(25)33)6-13-10-26-19-4-2-15(31)8-17(13)19/h2-5,8-11,21-22,26-27,31-32H,6-7H2,1H3,(H2,25,33)(H,28,30)(H,29,34)/t21-,22-/m0/s1

InChI-Schlüssel

HDKNFGXXICARMU-VXKWHMMOSA-N

Isomerische SMILES

CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)O)C(=O)N

Kanonische SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.